molecular formula C13H9ClO4S B2629370 4-Formylphenyl 4-chlorobenzenesulfonate CAS No. 432010-14-5

4-Formylphenyl 4-chlorobenzenesulfonate

Cat. No.: B2629370
CAS No.: 432010-14-5
M. Wt: 296.72
InChI Key: VENRVYSFPXVORW-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-chlorobenzenesulfonate is an organic compound with the molecular formula C13H9ClO4S. It is a derivative of benzenesulfonic acid and is characterized by the presence of a formyl group (–CHO) and a chlorine atom attached to the benzene ring.

Scientific Research Applications

4-Formylphenyl 4-chlorobenzenesulfonate has several applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, “4-Formylphenylboronic acid”, indicates that it may cause an allergic skin reaction and is toxic to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves .

Preparation Methods

The synthesis of 4-formylphenyl 4-chlorobenzenesulfonate typically involves the reaction of 4-hydroxybenzaldehyde with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an ester linkage between the formylphenyl and chlorobenzenesulfonate moieties . The general reaction scheme is as follows:

    Starting Materials: 4-hydroxybenzaldehyde and 4-chlorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or chloroform, and stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Chemical Reactions Analysis

4-Formylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation of the formyl group would produce a sulfonic acid derivative .

Properties

IUPAC Name

(4-formylphenyl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO4S/c14-11-3-7-13(8-4-11)19(16,17)18-12-5-1-10(9-15)2-6-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENRVYSFPXVORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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